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Compound of Interest

Compound Name: Euxanthone

Cat. No.: B022016

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Euxanthone (1,7-dihydroxy-9H-xanthen-9-one), a naturally occurring xanthenoid with various
investigated bioactive properties.[1] The following sections detail the interpretation of its mass
spectrometry, nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), and infrared (IR)
spectra. Detailed experimental protocols and visual workflows are included to facilitate the
replication and verification of these findings in a research and development setting.

Spectroscopic Data Summary

The structural elucidation of Euxanthone is heavily reliant on a combination of spectroscopic
techniques. The quantitative data derived from these methods are summarized below for clear
reference and comparison.

Mass Spectrometry (MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive method
for the analysis of flavonoids like Euxanthone.[2][3] Electrospray ionization (ESI) is a common
technique used for these compounds.[4] The mass spectral data for Euxanthone, typically
observed as a protonated molecule [M+H]*, are presented below.
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Major Fragment lons

Analysis Type Precursor lon (m/z) Instrument
(m/z)
155.0489, 127.0553,

LC-MS/MS 229.049 ([M+H]*) Q-TOF
115.0524

Data sourced from PubChem CID 5281631.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the precise molecular structure of Euxanthone.[6]
Spectra are typically recorded in deuterated solvents such as DMSO-des or Methanol-da.[7][8]

1H NMR Spectroscopy

The *H NMR spectrum of Euxanthone displays characteristic signals in the aromatic region,
corresponding to the protons on the xanthone core.

Proton Position Chemical Shift (o, Multiplicity Coupling Constant
ppm) (J, Hz)

H-2 ~7.35 d 8.5

H-3 ~6.85 dd 8.5,2.2

H-4 ~7.60 d 59

H-5 ~7.55 d 9.0

H-6 ~6.90 dd 9.0, 2.5

H-8 ~6.75 d 25

1-OH ~12.5 s (br)

7-OH ~9.5 s (br)

Note: Chemical shifts are approximate and can vary based on solvent and experimental
conditions. Data is synthesized from general knowledge of hydroxyxanthone structures.[9]
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13C NMR Spectroscopy

The 13C NMR spectrum provides information on the carbon skeleton of Euxanthone.

Carbon Position Chemical Shift (6, ppm)
C-1 ~162.0
C-2 ~110.5
C-3 ~120.0
C-4 ~108.0
C-4a ~157.0
C-5 ~125.0
C-6 ~115.0
C-7 ~163.0
C-8 ~102.0
C-8a ~155.0
C-9 (C=0) ~182.0
C-9a ~107.0
C-10a ~145.0

Note: Chemical shifts are approximate and based on typical values for xanthone derivatives.[9]
[10][11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for identifying the class of a flavonoid and the
substitution pattern of its hydroxyl groups.[12] Flavonols and flavones typically exhibit two main
absorption bands, referred to as Band | (300-390 nm) and Band Il (240-280 nm).[12]
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Solvent/Reagent

Band | (Amax, nm)

Band Il (Amax, nm)

Indication

Methanol (MeOH)

~365

~255, ~290 (shoulder)

Basic xanthone

chromophore

MeOH + NaOAc

Bathochromic shift in
Band I

Presence of a free 7-
OH group[13]

MeOH + AICl3

Large bathochromic
shift in Band |

Presence of a 5-OH
and/or 3-OH group
adjacentto a
carbonyl[12][13]

MeOH + AICls + HCI

Shift reversal from

AICIs spectrum

Differentiates between
3-OH and 5-OH
chelation[13]

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in a molecule. The IR spectrum

of Euxanthone is complex due to extensive vibrational coupling.[14]

Wavenumber (cm~1)

Vibration Type

Functional Group

3500-3200 (broad)

O-H stretching

Phenolic Hydroxyl (-OH)

~1650 C=0 stretching Ketone (y-pyrone)
1600-1450 C=C stretching Aromatic Rings
~1250 C-O stretching Aryl Ether

Note: Values are characteristic ranges for flavonoids and xanthones.[14][15][16]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based

on standard procedures for the analysis of flavonoids.
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Liquid Chromatography-Mass Spectrometry (LC-MS)

o Sample Preparation: Accurately weigh and dissolve Euxanthone standard or plant extract in
an appropriate LC-MS grade solvent (e.g., methanol).[4] Filter the solution through a 0.2 um
syringe filter before injection.[4]

o Chromatographic Conditions:

o System: UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-
TOF).[17]

o Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 um).[17]

o Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with
0.1% formic acid (Solvent B).[4]

o Flow Rate: 0.3 mL/min.[17]
o Injection Volume: 5 pL.[4]
e Mass Spectrometry Conditions:

o lonization Mode: Electrospray lonization (ESI), positive mode.[17]

[e]

Capillary Voltage: 4000 V.[17]

o

Gas Temperature: 300 °C.[17]

[¢]

Nebulizer Pressure: 35 psi.[17]

o

Data Acquisition: Full scan mode to identify the precursor ion, followed by tandem MS
(MS/MS) to obtain fragment ions.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 3-5 mg of purified Euxanthone in approximately 0.6 mL of a
suitable deuterated solvent (e.g., DMSO-de) in an NMR tube.[8]

 Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 600 MHz) is used.[7][8]
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'H NMR Acquisition:
o Acquire a standard 1D proton spectrum.

o Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds,
and a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.

13C NMR Acquisition:
o Acquire a proton-decoupled 1D carbon spectrum.
o Alarger number of scans is required due to the low natural abundance of *3C.

2D NMR Experiments: For unambiguous assignments, perform 2D NMR experiments such
as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence),
and HMBC (Heteronuclear Multiple Bond Correlation).[6]

UV-Visible Spectroscopy

Sample Preparation: Prepare a stock solution of Euxanthone in methanol (spectroscopic
grade). The concentration should be dilute enough to yield absorbance values within the
linear range of the spectrophotometer (typically < 1.0).

Baseline Correction: Use methanol as the blank to zero the spectrophotometer.
Spectrum Acquisition: Scan the sample from 200 to 500 nm to obtain the initial spectrum.[18]
Shift Reagent Analysis:

o To separate cuvettes containing the methanolic sample solution, add a small amount of
the following shift reagents:

Anhydrous sodium acetate (NaOAc).

Sodium acetate (NaOAc) and boric acid (HsBO3).

Aluminum chloride (AICI3).

Aluminum chloride (AICls) and hydrochloric acid (HCI).
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o Record the spectrum immediately after the addition of each reagent and again after
several minutes to check for any time-dependent changes.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small
amount of dry Euxanthone powder with dry KBr powder and press it into a thin, transparent
disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small
amount of the solid sample directly on the ATR crystal.[19]

e Background Spectrum: Collect a background spectrum of the empty sample compartment
(for KBr) or the clean ATR crystal.[19]

o Sample Spectrum: Collect the spectrum of the sample. The instrument will automatically ratio
the sample spectrum against the background.

o Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm~1 over the
range of 4000-400 cm~1,[19]

Visualizations: Workflows and Signaling Pathways
General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of
Euxanthone from a plant source.
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Extraction & Isolation

Plant Material (e.g., Polygala tenuifolia root)

}

Solvent Extraction

!

Chromatographic Purification (e.g., Column Chromatography)
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Caption: Workflow for Euxanthone analysis.

Euxanthone-Mediated Signaling Pathway
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Euxanthone has been shown to induce vasorelaxation, potentially through pathways involving
Protein Kinase C (PKC).[20] The diagram below conceptualizes this proposed signaling
mechanism.

Protein Kinase C (PKC)
activates (Various Isoforms)

Direct Inhibition of | ----mmmm=mm==="777777

Calcium Influx

»-| Calcium-Independent Pathway

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.semanticscholar.org/paper/Carbon-13-NMR-Spectroscopy-of-Flavonoids-Markham-Chari/54c14babeb7dcc154df4e4c3594e75179a12652f
https://medwinpublishers.com/IJBP/physical-properties-and-identification-of-flavonoids-by-ultraviolet-visible-spectroscopy.pdf
https://nepjol.info/index.php/JNCS/article/download/32147/25409
http://nanoflavneuroprotect.irb.hr/wp-content/uploads/2018/01/Spectrochimica-Acta_192_2018_473_486.pdf
https://ptfarm.pl/pub/File/Acta_Poloniae/2001/6/415.pdf
https://www.researchgate.net/publication/237849519_INFRARED_SPECTRA_OF_XANTHONE_LEWIS_ACID_COMPLEXES
https://www.protocols.io/view/flavonoid-profiling-by-liquid-chromatography-coupl-zggf3tw.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5541481/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5541481/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4977382/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4977382/
https://www.chemfaces.com/natural/Euxanthone-CFN98879.html
https://www.benchchem.com/product/b022016#spectroscopic-data-interpretation-for-euxanthone
https://www.benchchem.com/product/b022016#spectroscopic-data-interpretation-for-euxanthone
https://www.benchchem.com/product/b022016#spectroscopic-data-interpretation-for-euxanthone
https://www.benchchem.com/product/b022016#spectroscopic-data-interpretation-for-euxanthone
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b022016?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact
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